molecular formula C14H20N2O2 B2815949 1-(cyclobutylmethyl)-4-cyclopentyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2320857-32-5

1-(cyclobutylmethyl)-4-cyclopentyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2815949
CAS No.: 2320857-32-5
M. Wt: 248.326
InChI Key: YSPPYVQXCARYLA-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and the type of chemical compound it is. For example, cyclobutanol is an organic compound with the chemical formula C4H8O .


Synthesis Analysis

The synthesis of a compound involves the processes used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This includes the types of bonds (single, double, triple) between the atoms and the shape of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and the products that are formed .


Physical and Chemical Properties Analysis

The physical properties of a compound include its state of matter (solid, liquid, gas), melting point, boiling point, density, and solubility. Chemical properties include its reactivity with other substances, its pH, and its heat of combustion .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts and produces an effect in a system. This is particularly relevant for compounds used as drugs or catalysts .

Safety and Hazards

The safety and hazards of a compound refer to how it should be handled, stored, and disposed of safely. This also includes the potential risks it poses to health and the environment .

Properties

IUPAC Name

1-(cyclobutylmethyl)-4-cyclopentylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-13-14(18)16(12-6-1-2-7-12)9-8-15(13)10-11-4-3-5-11/h8-9,11-12H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPPYVQXCARYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN(C(=O)C2=O)CC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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